2,3-Diaminofluorene 2,3-Diaminofluorene
Brand Name: Vulcanchem
CAS No.: 49670-63-5
VCID: VC3892957
InChI: InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2
SMILES: C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol

2,3-Diaminofluorene

CAS No.: 49670-63-5

Cat. No.: VC3892957

Molecular Formula: C13H12N2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diaminofluorene - 49670-63-5

Specification

CAS No. 49670-63-5
Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
IUPAC Name 9H-fluorene-2,3-diamine
Standard InChI InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2
Standard InChI Key QSXMQNGXARGLSU-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N
Canonical SMILES C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,3-Diaminofluorene consists of a fused bicyclic fluorene core substituted with two amino groups at the 2 and 3 positions. The planar aromatic system facilitates π-π interactions, while the electron-donating amino groups enhance reactivity in electrophilic substitution and coordination chemistry. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₃H₁₂N₂
Molecular weight196.25 g/mol
IUPAC name9H-Fluorene-2,3-diamine
SMILESNC1=CC(CC2=C3C=CC=C2)=C3C=C1N
Melting point>300°C (decomposes)

The compound’s crystallinity and thermal stability are attributed to hydrogen bonding between amino groups and the rigid fluorene backbone .

Synthesis and Reaction Pathways

Synthetic Routes

While direct synthesis protocols for 2,3-diaminofluorene are sparsely documented, analogous methods for fluorene diamines suggest a two-step nitration-reduction strategy:

  • Nitration: Fluorene undergoes directed nitration using HNO₃/H₂SO₄ to yield 2,3-dinitrofluorene.

  • Reduction: Catalytic hydrogenation or treatment with Fe/HCl reduces nitro groups to amines .

Alternative approaches may involve Ullmann coupling or Buchwald-Hartwig amination, though these remain speculative without explicit literature support. A related compound, 2,3-diaminophenazine, is synthesized via oxidative coupling of 1,2-phenylenediamine using FeCl₃, suggesting potential parallels in reaction design .

Physicochemical Properties

Spectral Characterization

  • FT-IR: Peaks at 3394 cm⁻¹ (N-H stretch), 1633 cm⁻¹ (C=C aromatic), and 1531 cm⁻¹ (C-N bend) confirm the presence of amino and aromatic moieties .

  • Mass Spectrometry: EI/MS shows a molecular ion peak at m/z 196.1, consistent with the molecular formula C₁₃H₁₂N₂ .

  • Solubility: Limited aqueous solubility (enhanced in polar aprotic solvents like DMF or DMSO) .

Applications in Scientific Research

Analytical Chemistry

2,3-Diaminofluorene serves as a fluorogenic reagent for nitrite detection. In aqueous FeCl₃, it forms triazole derivatives with nitrite, enabling spectrophotometric quantification at detection limits of 1.13 nM . This method outperforms traditional Griess reagents in sensitivity and interferent resistance .

Environmental Monitoring

Functionalized derivatives of 2,3-diaminofluorene detect cyanide ions (CN⁻) in water via a chemodosimetric mechanism, exhibiting a fluorescence turn-off response with a detection limit of 1.95 × 10⁻⁷ M . Field-deployable test strips using this chemosensor have been validated in natural water samples .

Polymer Science

Incorporation into polyimide matrices improves thermal stability (T₅% degradation >400°C) and mechanical strength (Young’s modulus increase by 20–30%) due to crosslinking via amine-epoxy reactions .

Biological and Toxicological Profile

Hazard Assessment

  • Acute Toxicity: Oral LD₅₀ in rats is 660 mg/kg; dermal exposure in rabbits shows low absorption (LD₅₀ >5750 mg/kg) .

  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

  • Methemoglobinemia Risk: Metabolites may oxidize hemoglobin, necessitating workplace exposure controls .

Emerging Research Directions

Optoelectronic Materials

2,3-Diaminofluorene derivatives are explored as donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs), achieving photon-to-electron conversion efficiencies of 4–6% under AM 1.5G irradiation . TDDFT simulations correlate absorption spectra (λₘₐₓ = 450–550 nm) with charge-transfer transitions .

Pharmaceutical Intermediates

Though direct biological activity is unreported, structural analogs like 2,3-diaminoindole exhibit antiviral properties, suggesting potential for derivatization into bioactive molecules .

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